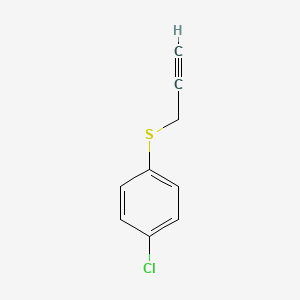

1-Chloro-4-prop-2-ynylsulfanylbenzene

Description

1-Chloro-4-prop-2-ynylsulfanylbenzene is an aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a prop-2-ynylsulfanyl (-S-C≡CH) group.

Properties

IUPAC Name |

1-chloro-4-prop-2-ynylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHLEXXFLYJLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520897 | |

| Record name | 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17277-23-5 | |

| Record name | 1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-prop-2-ynylsulfanylbenzene typically involves the reaction of 1-chloro-4-iodobenzene with prop-2-yn-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of some reagents and intermediates involved .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-prop-2-ynylsulfanylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

Major Products:

Substitution: Formation of 1-alkoxy-4-[(prop-2-yn-1-yl)sulfanyl]benzene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced sulfanyl derivatives.

Scientific Research Applications

1-Chloro-4-prop-2-ynylsulfanylbenzene has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-prop-2-ynylsulfanylbenzene involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Substituent Type and Position

1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)

- Structure : Chlorine (para) + phenylsulfonyl (-SO₂-Ph) group .

- Key Differences :

- The sulfonyl group (-SO₂-) is more electron-withdrawing than sulfanyl (-S-), altering reactivity in electrophilic substitution.

- Phenylsulfonyl substituents enhance stability but reduce nucleophilicity compared to alkynylsulfanyl groups.

1-Chloro-3-isopropyl-4-methylbenzene

- Structure : Chlorine (para) + methyl and isopropyl groups (meta) .

- Key Differences :

- Alkyl substituents (methyl/isopropyl) impart hydrophobicity, whereas the sulfanyl-alkynyl group increases polarity.

- Steric hindrance from isopropyl may limit reactivity compared to the linear prop-2-ynyl chain.

- Physical Properties : Higher boiling point expected due to chlorine and alkyl groups, but lower solubility in polar solvents than the target compound .

1-Chloro-3-(propan-2-ylsulfanyl)benzene

- Structure : Chlorine (para) + isopropylsulfanyl (-S-CH(CH₃)₂) group (meta) .

- Key Differences: Sulfanyl group position (meta vs. para) affects electronic distribution and intermolecular interactions.

Functional Group Variations

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Structure : Prop-2-ynylsulfanyl group + nitrile (-CN) instead of chloro-benzene .

- Key Differences :

- Nitrile’s strong electron-withdrawing nature contrasts with chlorine’s moderate effect.

- Triple bond in prop-2-ynyl may participate in click chemistry or polymerization, similar to the target compound.

- Safety: Limited toxicological data; precautionary measures for inhalation/skin contact advised .

1-propan-2-yl-4-prop-2-enylbenzene

Biological Activity

1-Chloro-4-prop-2-ynylsulfanylbenzene, also known as 1-chloro-4-(prop-2-ynylthio)benzene, is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms, applications, and research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 17277-23-5 |

| Molecular Weight | 182.67 g/mol |

| InChI Key | DHHLEXXFLYJLEU-UHFFFAOYSA-N |

The synthesis of this compound typically involves the reaction of 1-chloro-4-iodobenzene with prop-2-yn-1-thiol in the presence of a base such as potassium carbonate, conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at low micro-molar concentrations. For instance, studies indicate that it inhibits clostridial and bacillary collagenases, which are critical for bacterial virulence .

Anticancer Properties

The compound has also been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of caspase pathways.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of antibiotic-resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups.

Research Applications

The compound has diverse applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules.

- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Explored for drug development and as a precursor for pharmacologically active compounds.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Chloro-4-(prop-2-ynyl)benzene | Lacks the sulfanyl group; different reactivity |

| 1-Chloro-4-(prop-2-enyl)benzene | Contains a double bond; altered biological activity |

The presence of the sulfanyl group in this compound imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.